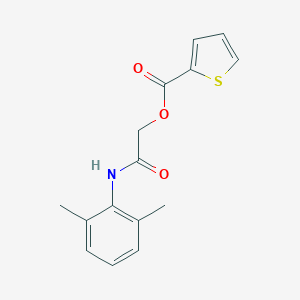![molecular formula C18H19NO5 B270995 ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B270995.png)
ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate, also known as EOMCB, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that has been developed for its potential use as an anti-cancer drug. EOMCB has been found to be effective in inhibiting the growth of cancer cells in vitro, and has shown promise in animal studies.
Wirkmechanismus
Ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate works by inhibiting the activity of DHODH, which is an enzyme that is involved in the synthesis of pyrimidine nucleotides. Pyrimidine nucleotides are essential building blocks of DNA, and their synthesis is required for the growth and proliferation of cells. By inhibiting DHODH, this compound prevents the synthesis of pyrimidine nucleotides, thereby preventing the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in animal studies. This compound has also been found to have anti-inflammatory properties, and has been shown to reduce inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, and its activity can be easily measured using various biochemical assays. This compound has also been found to be relatively stable, and can be stored for extended periods of time without significant degradation. However, this compound also has some limitations as a research tool. It is a complex compound that requires a high level of expertise in organic chemistry to synthesize. Additionally, this compound is a relatively new compound, and its long-term effects on human health are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new targets for this compound, which could lead to the development of new anti-cancer drugs. Additionally, further studies are needed to fully understand the long-term effects of this compound on human health, and to determine its potential as a therapeutic agent for the treatment of cancer and other diseases.
Synthesemethoden
Ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate can be synthesized through a multistep process that involves the use of various chemical reagents. The synthesis method is complex and requires a high level of expertise in organic chemistry. The process involves the conversion of various starting materials into intermediate compounds, which are then further modified to produce the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate has been extensively studied for its potential use as an anti-cancer drug. It has been found to be effective in inhibiting the growth of various types of cancer cells, including breast, lung, and colon cancer cells. This compound works by targeting a specific enzyme that is involved in the growth and proliferation of cancer cells. This enzyme is known as dihydroorotate dehydrogenase (DHODH), and this compound inhibits its activity, thereby preventing the growth of cancer cells.
Eigenschaften
Molekularformel |
C18H19NO5 |
|---|---|
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
ethyl 4-[(5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carbonyl)amino]benzoate |
InChI |
InChI=1S/C18H19NO5/c1-2-23-17(21)9-3-5-11(6-4-9)19-16(20)14-10-7-12-13(8-10)24-18(22)15(12)14/h3-6,10,12-15H,2,7-8H2,1H3,(H,19,20) |
InChI-Schlüssel |
VUXLYJSVGLYPPC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3 |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270913.png)
![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270914.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270916.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270919.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270920.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270922.png)
![2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270926.png)
![2-[(4-bromo-3,5-dimethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270927.png)
![2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270929.png)
![2-[(2-ethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270930.png)
![2-[(3-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270932.png)
![2-(naphthalen-1-ylamino)-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270934.png)
![2-oxo-2-(phenylamino)ethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270935.png)